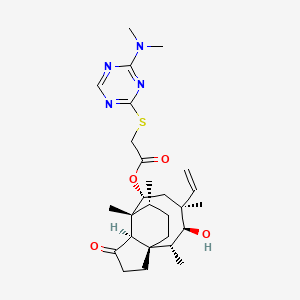
Antimicrobial agent-26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimicrobial agent-26 is a synthetic compound designed to inhibit the growth of or kill microorganisms. It is part of a broader class of antimicrobial agents that include antibiotics, antifungals, antivirals, and antiseptics. These agents are crucial in combating infections and preventing the spread of diseases, especially in medical and industrial settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-26 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the antimicrobial properties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These methods ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and pH to maximize efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: Antimicrobial agent-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of hydrogen or loss of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions often result in the formation of new carbon-halogen or carbon-nitrogen bonds .
Aplicaciones Científicas De Investigación
Antimicrobial agent-26 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to understand the effects of antimicrobial agents on various microorganisms.
Medicine: Investigated for its potential use in treating bacterial, fungal, and viral infections. It is also used in developing new antimicrobial therapies.
Industry: Applied in the formulation of disinfectants, preservatives, and coatings to prevent microbial contamination .
Mecanismo De Acción
The mechanism of action of antimicrobial agent-26 involves disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. It targets specific molecular pathways, such as the synthesis of cell wall components or protein synthesis, thereby inhibiting the growth and proliferation of the microorganisms. The compound may also generate reactive oxygen species that cause oxidative damage to cellular components .
Comparación Con Compuestos Similares
Flavonoids: Plant-derived compounds with antimicrobial properties.
Gallium-based Compounds: Mimic iron and disrupt bacterial metabolism.
Sulfonamides: Synthetic antimicrobial agents that inhibit folate synthesis
Uniqueness of Antimicrobial Agent-26: this compound stands out due to its broad-spectrum activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Its synthetic nature allows for structural modifications to enhance its efficacy and reduce resistance development. Additionally, it has shown promising results in both in vitro and in vivo studies, making it a potential candidate for new antimicrobial therapies .
Propiedades
Fórmula molecular |
C27H40N4O4S |
|---|---|
Peso molecular |
516.7 g/mol |
Nombre IUPAC |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[4-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C27H40N4O4S/c1-8-25(4)13-19(35-20(33)14-36-24-29-15-28-23(30-24)31(6)7)26(5)16(2)9-11-27(17(3)22(25)34)12-10-18(32)21(26)27/h8,15-17,19,21-22,34H,1,9-14H2,2-7H3/t16-,17+,19-,21+,22+,25-,26+,27+/m1/s1 |
Clave InChI |
PSVPMGVJHFKSEW-AMADDWLHSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=NC=NC(=N4)N(C)C)C |
SMILES canónico |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=NC=NC(=N4)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















